

A Comparative Guide to Bioactive Thiazole Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2-o-Tolylamino-thiazole-4-carboxylic acid*
CAS No.: 165682-76-8
Cat. No.: B168314

[Get Quote](#)

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its presence in natural products like vitamin B1 and numerous FDA-approved drugs underscores its versatility and significance.[1][2] This scaffold's unique electronic properties and ability to form key interactions with biological targets make it a privileged structure in the development of new therapeutic agents.[3] Thiazole derivatives have demonstrated a remarkable breadth of bioactivity, with extensive research highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2]

This guide provides a comparative analysis of prominent thiazole derivatives across these three critical therapeutic areas. It is designed for researchers and drug development professionals, offering an in-depth look at performance data, the causality behind experimental choices, and the self-validating protocols used for their evaluation. We will explore the structure-activity relationships that drive efficacy and the molecular mechanisms that underpin their therapeutic potential.

Section 1: Anticancer Activity of Thiazole

Derivatives

The development of novel anticancer agents is driven by the need for therapies with higher specificity for tumor cells and lower systemic toxicity.[4] Thiazole derivatives have emerged as a highly promising class of compounds, acting through diverse mechanisms to inhibit cancer cell proliferation and survival.[3][5] These mechanisms include the inhibition of crucial cellular enzymes like kinases and lactate dehydrogenase (LDH), disruption of tubulin polymerization, and the induction of apoptosis.[5][6]

Comparative Performance of Anticancer Thiazole

Derivatives

The efficacy of anticancer compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxic activity of several thiazole derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) | Reference |
|---------------|----------------------------|------------------|----------------------------|--------------------|--------------|-----------|
| Compound 4c | Hydrazinyl-thiazole | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [7] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [7] | | |
| Compound 8 | 2,4-disubstituted-thiazole | MCF-7 (Breast) | 3.36 (μg/ml) | Staurosporine | 5.25 (μg/ml) | [8] |
| Compound 7c | Thiazolyl-coumarin | Leukemia | Lower than Melphalan | Melphalan | - | [9] |
| Compound 7f | Thiazolyl-coumarin | Colon Cancer | More active than Cisplatin | Cisplatin | - | [9] |

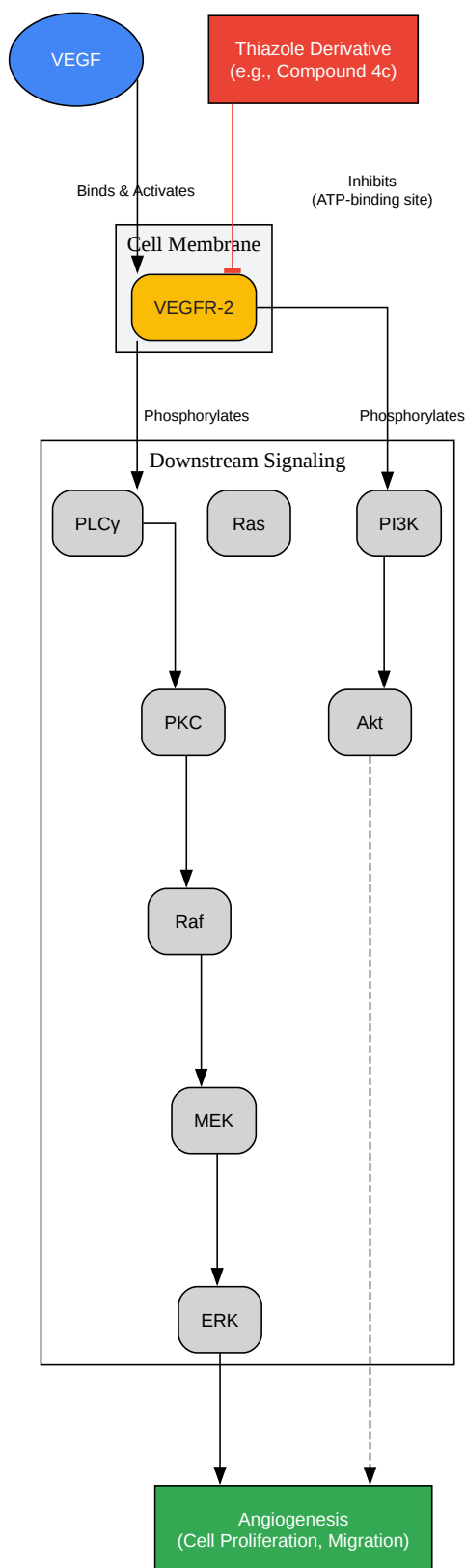
Table 1: Comparative in vitro anticancer activity of selected thiazole derivatives.

Field Insights: The data clearly indicate that specific substitutions on the thiazole ring significantly impact cytotoxic potency. For instance, Compound 4c demonstrates superior activity against both MCF-7 and HepG2 cell lines compared to the standard drug, Staurosporine.[7] This enhanced activity is attributed to its ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis, with an IC50 of 0.15 μM.[7] Similarly, the brominated thiazole derivative, Compound 8, shows potent activity against MCF-7 cells, which is linked to its strong inhibitory effect on the aromatase enzyme.[8] The success of compounds like 7c and 7f highlights the value of molecular hybridization, combining the thiazole scaffold with other pharmacologically active moieties to enhance efficacy.[9]

Mechanism of Action: VEGFR-2 Inhibition

Many solid tumors rely on angiogenesis—the formation of new blood vessels—for growth and metastasis. The VEGFR-2 signaling pathway is central to this process. Thiazole derivatives like

Compound 4c act by blocking the ATP-binding site of the VEGFR-2 kinase, thereby inhibiting downstream signaling and preventing the proliferation and migration of endothelial cells.



[Click to download full resolution via product page](#)

Caption: VEGFR-2 signaling pathway and its inhibition by a thiazole derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Protocol Validation: This protocol is self-validating by including untreated control wells (representing 100% viability) and wells with a known cytotoxic agent (positive control). The linear relationship between cell number and formazan production should be established for each cell line to ensure accurate quantification.[11]

Step-by-Step Methodology:

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the thiazole derivatives and reference compounds in culture medium. Replace the old medium with 100 μ L of the medium containing the test compounds. Include untreated and vehicle-treated (e.g., DMSO) control wells.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- **MTT Addition:** Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[11]
- **Solubilization:** Add 100 μ L of solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete dissolution.

- Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours.^[11] Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Section 2: Antimicrobial Activity of Thiazole Derivatives

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new and effective antimicrobial agents.^[12] Thiazole derivatives have been extensively investigated for this purpose, showing promising activity against a wide range of bacterial and fungal pathogens.^{[1][13][14]} Their mechanism of action often involves disrupting essential cellular processes like cell wall synthesis or DNA replication.^{[12][15]}

Comparative Performance of Antimicrobial Thiazole Derivatives

The Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value signifies higher antimicrobial potency.

| Compound ID | Derivative Class | Microorganism | MIC ($\mu\text{g/mL}$) | Reference Drug | MIC ($\mu\text{g/mL}$) | Reference |
|-------------|----------------------------|------------------|--------------------------|----------------|--------------------------|-----------|
| Compound 12 | 2-phenyl-1,3-thiazole | S. aureus | 125 | Ofloxacin | <25 | [14] |
| E. coli | 150 | Ofloxacin | <25 | [14] | | |
| A. niger | 125 | Ketoconazole | <25 | [14] | | |
| Compound 3 | Heteroaryl-thiazole | S. aureus (MRSA) | 230 | Ampicillin | >1000 | [15] |
| Compound 9 | Heteroaryl-thiazole | T. viride | 60 | Ketoconazole | 200-1000 | [15] |
| Compound 38 | 2,4-disubstituted-thiazole | E. coli | 4.51 | Ciprofloxacin | ~6.25 | [1][12] |

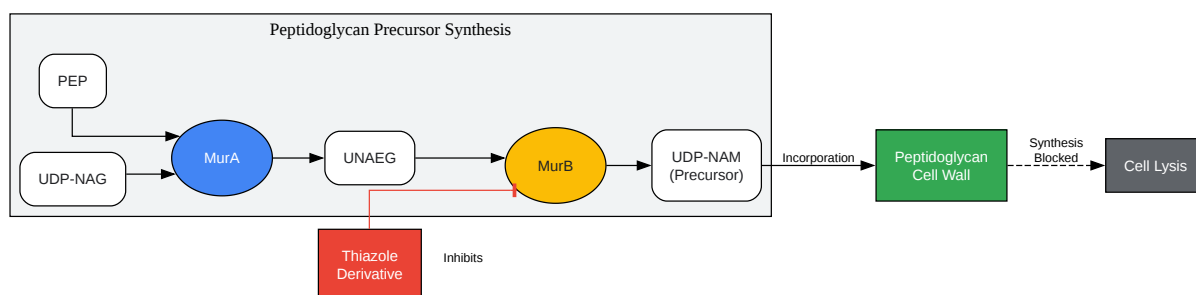
Table 2: Comparative in vitro antimicrobial activity (MIC) of selected thiazole derivatives.

Field Insights: The antimicrobial spectrum and potency of thiazole derivatives are heavily influenced by their substitution patterns. While some derivatives like compound 12 show broad-spectrum but moderate activity, others exhibit high potency against specific pathogens.[14] For example, compound 38, with a nitro group at the para position of a phenyl ring, is particularly effective against E. coli, with a MIC value lower than the standard antibiotic ciprofloxacin.[1] This is likely due to the nitro group's ability to form strong hydrogen bonds with target amino acid residues.[1] Docking studies suggest that many of these compounds may exert their antibacterial effect by inhibiting the MurB enzyme, which is crucial for the biosynthesis of peptidoglycan in bacterial cell walls.[15]

Mechanism of Action: Bacterial Cell Wall Synthesis Inhibition

The bacterial cell wall, particularly the peptidoglycan layer, is an ideal target for antibiotics as it is essential for bacterial survival and absent in human cells. The MurB enzyme (UDP-N-

acetylenolpyruvoylglucosamine reductase) is a key catalyst in the cytoplasmic steps of peptidoglycan synthesis. Thiazole derivatives can inhibit MurB, blocking the production of cell wall precursors and leading to cell lysis.



[Click to download full resolution via product page](#)

Caption: Inhibition of bacterial cell wall synthesis via the MurB enzyme.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[16][17] It involves challenging the microorganism with serial twofold dilutions of the compound in a liquid growth medium.[18]

Protocol Validation: This method's reliability is ensured by the inclusion of a positive control well (no drug, showing unimpeded growth) and a negative control well (no bacteria, showing no growth). A standard reference antibiotic is tested in parallel to validate the susceptibility of the test strains and the overall assay performance.

Step-by-Step Methodology:

- Preparation of Compound Dilutions: Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth), typically resulting in 100 μ L per well.[16]
- Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.
- Inoculation: Add 100 μ L of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 μ L.
- Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal testing may require different media and incubation conditions (e.g., 26°C for 48-72 hours).[14]
- MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

Section 3: Anti-inflammatory Activity of Thiazole Derivatives

Inflammation is a complex biological response implicated in numerous diseases.[19] A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for producing pro-inflammatory prostaglandins.[20] While non-steroidal anti-inflammatory drugs (NSAIDs) are effective COX inhibitors, many have side effects. Thiazole derivatives are being explored as potentially safer and more effective anti-inflammatory agents, with some showing selective inhibition of COX-2, the inducible isoform primarily associated with inflammation.[21][22]

Comparative Performance of Anti-inflammatory Thiazole Derivatives

The anti-inflammatory potential of thiazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes. A higher selectivity for COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects associated with COX-1 inhibition.

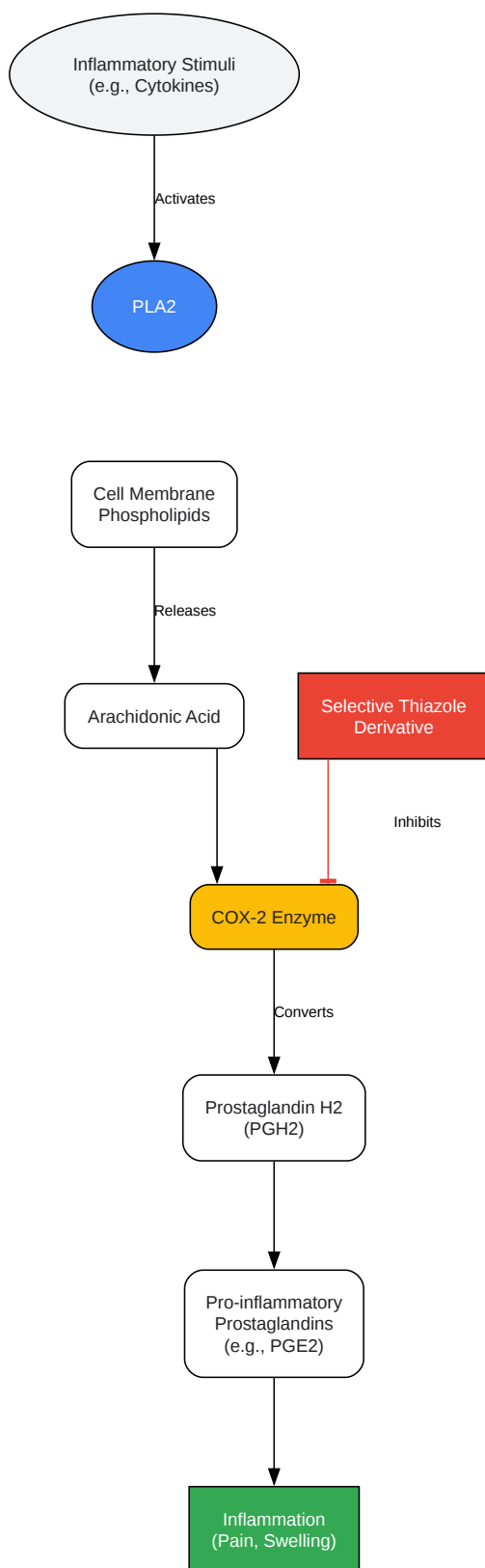
| Compound ID | Derivative Class | COX-1 Inhibition (%) @ 5µM | COX-2 Inhibition (%) @ 5µM | COX-2 Selectivity Ratio (SR) | Reference |
|-------------|----------------------|----------------------------|----------------------------|------------------------------|-----------|
| Compound 2f | Thiazole carboxamide | 14.7 | 53.9 | 3.67 | [20] |
| Compound 2h | Thiazole carboxamide | 58.2 | 81.5 | 1.40 | [20] |
| Compound 2a | Thiazole carboxamide | - | - | 2.766 | [21] |
| Compound 2b | Thiazole carboxamide | IC50: 0.239 µM | IC50: 0.191 µM | 1.251 | [21] |
| Celecoxib | Standard Drug | - | IC50: 0.002 µM | 23.8 | [21] |

Table 3: Comparative in vitro COX inhibition by selected thiazole derivatives.

Field Insights: The data show that thiazole carboxamides are potent COX inhibitors. Compound 2h is a highly potent inhibitor of both isoforms, while compound 2f displays significant selectivity for COX-2.[20] This selectivity is attributed to its bulky trimethoxy-phenyl group, which fits well into the larger active site of the COX-2 enzyme but not the narrower channel of COX-1.[20] While the selectivity of these experimental compounds does not yet match that of celecoxib, they represent promising scaffolds for the development of new, safer anti-inflammatory drugs. [21]

Mechanism of Action: COX-2 Inhibition

The inflammatory cascade is initiated by stimuli that lead to the release of arachidonic acid from cell membranes. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. Selective thiazole derivatives bind to the active site of COX-2, preventing this conversion and thereby reducing inflammation and pain.



[Click to download full resolution via product page](#)

Caption: The arachidonic acid cascade and selective COX-2 inhibition.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay provides a rapid and sensitive method for screening COX-2 inhibitors. It is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme from arachidonic acid.[23]

Protocol Validation: The assay includes a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control, which validates the responsiveness of the enzyme system. A "100% initial activity" control (enzyme without inhibitor) is used to normalize the data and calculate the percentage of inhibition accurately.[9]

Step-by-Step Methodology:

- **Reagent Preparation:** Prepare all reagents as per the kit manufacturer's instructions (e.g., Assay Genie, Cayman Chemical).[9][23] This includes diluting the COX assay buffer, probe, and cofactor. Reconstitute the human recombinant COX-2 enzyme and the inhibitor control.
- **Reaction Setup:** In a 96-well opaque plate, add the assay components in the following order:
 - COX Assay Buffer
 - COX Cofactor
 - COX Probe
 - Human Recombinant COX-2 Enzyme
- **Inhibitor Addition:** Add 10 μ L of the test thiazole derivative (dissolved in a proper solvent like DMSO) or the control inhibitor to the appropriate wells. For the 100% activity control, add 10 μ L of the solvent vehicle.[9]
- **Pre-incubation:** Incubate the plate for 10 minutes at 37°C. This allows the inhibitors to bind to the enzyme.[9]
- **Reaction Initiation:** Initiate the reaction by adding 10 μ L of arachidonic acid substrate to all wells.

- Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 10-20 minutes at 37°C.
- Data Analysis: Determine the reaction rate (slope) for each well. Calculate the percent inhibition using the formula: % Inhibition = [1 - (Slope of Inhibitor / Slope of 100% Activity Control)] x 100. Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

References

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Available at: [\[Link\]](#)
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [\[Link\]](#)
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Available at: [\[Link\]](#)
- Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (2018). PMC - NIH. Available at: [\[Link\]](#)
- Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2006). Request PDF. Available at: [\[Link\]](#)
- Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). PubMed. Available at: [\[Link\]](#)
- Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [\[Link\]](#)
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Available at: [\[Link\]](#)
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. Available at: [\[Link\]](#)

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH. Available at: [\[Link\]](#)
- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation. Available at: [\[Link\]](#)
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Available at: [\[Link\]](#)
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Available at: [\[Link\]](#)
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available at: [\[Link\]](#)
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). PMC - NIH. Available at: [\[Link\]](#)
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Available at: [\[Link\]](#)
- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). PMC - NIH. Available at: [\[Link\]](#)
- Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. (2024). PMC - NIH. Available at: [\[Link\]](#)
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC - NIH. Available at: [\[Link\]](#)
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [\[Link\]](#)
- Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. Available at: [\[Link\]](#)

- In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. (n.d.). ResearchGate. Available at: [\[Link\]](#)
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews. Available at: [\[Link\]](#)
- OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. (2024). ResearchGate. Available at: [\[Link\]](#)
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Available at: [\[Link\]](#)
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [\[Link\]](#)
- Broth Dilution Method for MIC Determination. (2013). Microbe Online. Available at: [\[Link\]](#)
- Determination of MIC by Broth Dilution Method. (2017). YouTube. Available at: [\[Link\]](#)
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH. Available at: [\[Link\]](#)
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). NIH. Available at: [\[Link\]](#)
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (n.d.). NIH. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)

- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [bpsbioscience.com](https://www.bpsbioscience.com) [[bpsbioscience.com](https://www.bpsbioscience.com)]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [[mdpi.com](https://www.mdpi.com)]
- 8. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pubmed.ncbi.nlm.nih.gov]
- 9. [cdn.caymanchem.com](https://www.cdn.caymanchem.com) [[cdn.caymanchem.com](https://www.cdn.caymanchem.com)]
- 10. [pdf.benchchem.com](https://www.pdf.benchchem.com) [[pdf.benchchem.com](https://www.pdf.benchchem.com)]
- 11. [atcc.org](https://www.atcc.org) [[atcc.org](https://www.atcc.org)]
- 12. [jchemrev.com](https://www.jchemrev.com) [[jchemrev.com](https://www.jchemrev.com)]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pubmed.ncbi.nlm.nih.gov]
- 15. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [[cmdr.ubc.ca](https://www.cmdr.ubc.ca)]
- 17. [microbeonline.com](https://www.microbeonline.com) [[microbeonline.com](https://www.microbeonline.com)]
- 18. [fwdamr-reflabcap.eu](https://www.fwdamr-reflabcap.eu) [[fwdamr-reflabcap.eu](https://www.fwdamr-reflabcap.eu)]
- 19. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pubmed.ncbi.nlm.nih.gov]
- 23. [assaygenie.com](https://www.assaygenie.com) [[assaygenie.com](https://www.assaygenie.com)]

- To cite this document: BenchChem. [A Comparative Guide to Bioactive Thiazole Derivatives for Drug Discovery Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168314/docs#a-comparative-guide-to-bioactive-thiazole-derivatives-for-drug-discovery-professionals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)